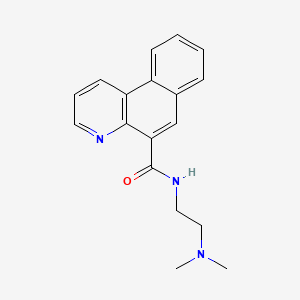
N-(2-(Dimethylamino)ethyl)benzo(f)quinoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-(2-(Dimethylamino)ethyl)benzo(f)quinoline-5-carboxamide typically involves the Pfitzinger reaction, followed by thermal decarboxylation and coupling with N,N-dimethylethylenediamine via a mixed anhydride method using isobutyl chloroformate . This method allows for the efficient production of the compound with high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure consistency and cost-effectiveness.
Analyse Chemischer Reaktionen
N-(2-(Dimethylamino)ethyl)benzo(f)quinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-(2-(Dimethylamino)ethyl)benzo(f)quinoline-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-(2-(Dimethylamino)ethyl)benzo(f)quinoline-5-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting topoisomerase I and II, enzymes responsible for relieving torsional strain during DNA replication and transcription . By inhibiting these enzymes, the compound can induce DNA damage and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
N-(2-(Dimethylamino)ethyl)benzo(f)quinoline-5-carboxamide is similar to other DNA-intercalating agents such as:
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Both compounds inhibit topoisomerase I and II, but DACA has been more extensively studied and is currently in clinical trials.
Triazoloacridone (C-1305): This compound also acts as a DNA intercalator and has shown potent anticancer activity.
Amsacrine (m-AMSA): Another DNA intercalator that inhibits topoisomerase II and is used in the treatment of certain cancers.
This compound stands out due to its unique quinoline structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other intercalators.
Eigenschaften
CAS-Nummer |
131862-17-4 |
|---|---|
Molekularformel |
C18H19N3O |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]benzo[f]quinoline-5-carboxamide |
InChI |
InChI=1S/C18H19N3O/c1-21(2)11-10-20-18(22)16-12-13-6-3-4-7-14(13)15-8-5-9-19-17(15)16/h3-9,12H,10-11H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
LLTWZRJDWCIVIT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1=CC2=CC=CC=C2C3=C1N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


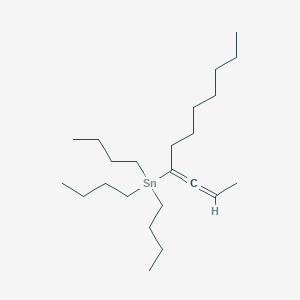
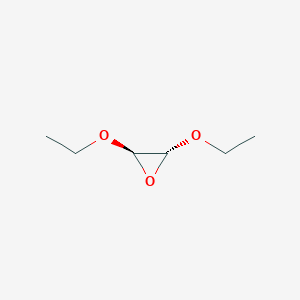
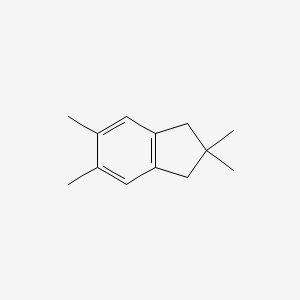
![2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one](/img/structure/B14275476.png)
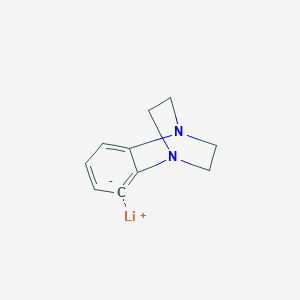
![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)
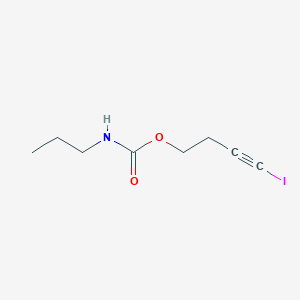
![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)

![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)
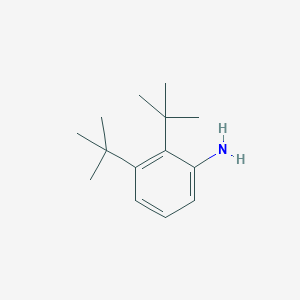
![{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14275550.png)
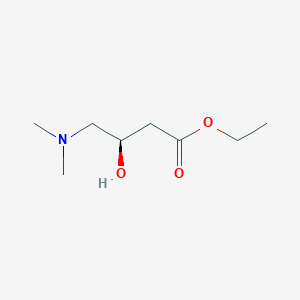
![(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14275554.png)
